molecular formula C10H10O3 B6264611 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1056933-73-3

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6264611
CAS No.: 1056933-73-3
M. Wt: 178.18 g/mol
InChI Key: HNUPNADNJWDNFR-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane-fused carboxylic acid derivative featuring a hydroxyl group at the 3-position of the phenyl ring. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.18 g/mol, and it is registered under CAS number 1056933-73-3 . It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its ability to act as a rigid scaffold for functional group modifications. Industrial suppliers classify it under "pharmaceutical intermediates" with a purity of ≥98% .

Properties

CAS No.

1056933-73-3

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10O3/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6,11H,4-5H2,(H,12,13)

InChI Key

HNUPNADNJWDNFR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)O)C(=O)O

Purity

94

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, using a reagent like diazomethane or a Simmons-Smith reagent. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or nickel .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid has been investigated for its potential therapeutic applications.

Anti-Cancer Activity

Recent studies have shown that derivatives of cyclopropane carboxylic acids exhibit significant anti-cancer properties. For instance, a study published in ACS Medicinal Chemistry Letters highlighted the synthesis of cyclopropane derivatives that showed promising activity against various cancer cell lines . The mechanism of action is believed to involve the inhibition of specific kinase pathways that are crucial for tumor growth.

Pain Management

Another application is in pain management, where cyclopropane derivatives have been explored as non-opioid analgesics. Research indicates that these compounds can modulate pain pathways effectively, offering an alternative to traditional pain relief medications .

Agricultural Applications

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides.

Herbicide Development

According to patent literature, this compound can be transformed into various herbicidal formulations . These formulations are designed to target specific weed species while minimizing impact on crops, thus enhancing agricultural productivity.

Herbicide Type Target Weeds Active Ingredient
Selective HerbicideBroadleaf WeedsThis compound
Non-Selective HerbicideGrasses and Broadleaf WeedsVarious derivatives

Materials Science

In materials science, the compound's unique structure has led to its exploration in polymer chemistry.

Polymer Synthesis

Research indicates that incorporating cyclopropane carboxylic acids into polymer backbones can enhance thermal stability and mechanical properties. For example, polymers synthesized with these compounds have shown improved resistance to degradation under heat and UV exposure .

Case Study 1: Anti-Cancer Research

A recent study focused on synthesizing a series of cyclopropane-based compounds for evaluating their anti-cancer activity against breast cancer cell lines. Results demonstrated a significant reduction in cell viability with certain derivatives showing IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Agricultural Application

A field trial assessed the efficacy of a herbicide formulation based on this compound against common agricultural weeds. The results showed a 90% reduction in weed biomass compared to untreated controls, validating its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the cyclopropane ring can provide steric hindrance, influencing the compound’s binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Table 1: Key Properties of Cyclopropane Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Notable Substituents
This compound C₁₀H₁₀O₃ 178.18 1056933-73-3 Not reported 3-hydroxyphenyl
1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic acid C₁₀H₆ClO₂ 193.61 Not reported 84–86 3-chlorophenyl, cyclopropene
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid C₁₁H₁₂O₃ 192.21 74205-24-6 Not reported 2-methoxyphenyl
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid C₁₁H₉F₃O₃ 246.18 1260741-41-0 Not reported 3-trifluoromethoxyphenyl
1-(3-Aminophenyl)cyclopropane-1-carboxylic acid C₁₀H₁₁NO₂ 177.20 1314660-63-3 Not reported 3-aminophenyl

Key Observations :

  • Cyclopropene vs. Cyclopropane : The cyclopropene ring in 1-(3-chlorophenyl)cycloprop-2-ene-1-carboxylic acid introduces additional strain and reactivity compared to saturated cyclopropane analogs .

Stereochemical Considerations

The stereochemistry of the cyclopropane ring significantly impacts biological activity. For instance, rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS 731812-28-5) demonstrates how stereoisomerism can influence molecular interactions .

Biological Activity

1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1056933-73-3) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C10H11O3
Molecular Weight 179.19 g/mol
IUPAC Name This compound
CAS Number 1056933-73-3

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving cyclopropanation reactions or the introduction of the hydroxyl group on the aromatic ring. The synthetic routes often require careful control of reaction conditions to optimize yield and purity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antioxidant Activity

The compound has been shown to possess significant antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial for preventing cellular damage and may contribute to therapeutic effects in various diseases.

Anti-inflammatory Effects

Studies have suggested that this compound may inhibit pro-inflammatory cytokines and enzymes, potentially providing relief in inflammatory conditions. The mechanism involves modulation of signaling pathways associated with inflammation.

Antimicrobial Properties

Preliminary investigations indicate that this compound may exhibit antimicrobial activity against certain bacterial strains. This property could be beneficial for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Antioxidant Activity :
    • A study conducted by researchers demonstrated that derivatives of cyclopropane carboxylic acids, including this compound, exhibited potent antioxidant activity in vitro. The results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls .
  • Anti-inflammatory Research :
    • In another investigation, the compound was tested for its ability to modulate inflammatory responses in animal models of arthritis. It was found to decrease levels of inflammatory markers and improve clinical symptoms .
  • Antimicrobial Evaluation :
    • A recent study evaluated the antimicrobial efficacy of various phenolic compounds, including the target compound, against pathogenic bacteria. The results showed promising activity against Gram-positive bacteria, suggesting potential applications in treating infections .

The biological activities of this compound are thought to involve multiple mechanisms:

  • Antioxidant Mechanism : The hydroxyl group on the aromatic ring likely contributes to the scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage.
  • Anti-inflammatory Pathways : The compound may inhibit the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antimicrobial Action : It is hypothesized that the compound disrupts bacterial cell wall synthesis or function, although specific pathways are yet to be elucidated.

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